molecular formula C19H19NO4 B13438920 2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13438920
M. Wt: 325.4 g/mol
InChI Key: UWVAPWCMMOWXEM-UHFFFAOYSA-N
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Description

2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol. This compound is an intermediate used in the synthesis of 1-Amino-3-(3,5-dimethylphenoxy)-2-propanol, which is a degradation product of Metaxalone, a muscle relaxant used to relax muscles and relieve pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form 3-(3,5-dimethylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with phthalic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in muscle relaxation and pain relief.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through central nervous system (CNS) depression, similar to its degradation product, Metaxalone. It does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .

Comparison with Similar Compounds

Similar Compounds

    Metaxalone: A muscle relaxant with a similar structure and mechanism of action.

    3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one: Another compound with a similar phenoxy group.

Uniqueness

2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various compounds. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C19H19NO4/c1-12-7-13(2)9-15(8-12)24-11-14(21)10-20-18(22)16-5-3-4-6-17(16)19(20)23/h3-9,14,21H,10-11H2,1-2H3

InChI Key

UWVAPWCMMOWXEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C(=O)C3=CC=CC=C3C2=O)O)C

Origin of Product

United States

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